2-(Aminomethyl)benzo[d]thiazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)benzo[d]thiazol-6-ol is a heterocyclic compound that features a benzothiazole ring system. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The benzothiazole moiety is a significant structural motif in medicinal chemistry due to its ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]thiazol-6-ol can be achieved through several methods. One common approach involves the oxidative cyclization of aniline derivatives with ammonium thiocyanate and bromine, followed by hydrazinolysis of the resulting 2-aminobenzothiazoles . Another method includes the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent, using scandium triflate as a catalyst .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale catalytic reactions that prioritize green chemistry principles. For example, using water as a solvent and employing catalytic reactions to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for potential therapeutic applications in oncology.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)benzo[d]thiazol-6-ol involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell death . Additionally, its antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core structure but lacks the aminomethyl group.
2-Methylbenzothiazole: Contains a methyl group instead of an aminomethyl group.
Benzothiazole: The parent compound without any substituents
Uniqueness
2-(Aminomethyl)benzo[d]thiazol-6-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which enhance its biological activity and make it a versatile compound for various applications. The combination of these functional groups allows for more diverse chemical reactions and interactions with biological targets compared to its simpler analogs .
Eigenschaften
Molekularformel |
C8H8N2OS |
---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
2-(aminomethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H8N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4,9H2 |
InChI-Schlüssel |
NNEUFULBVJBGGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)SC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.